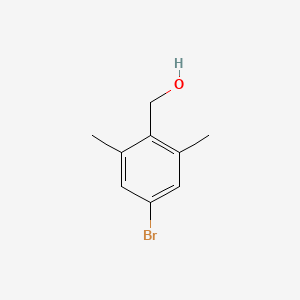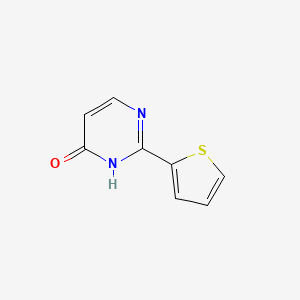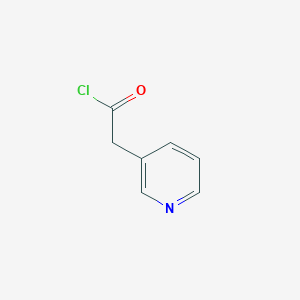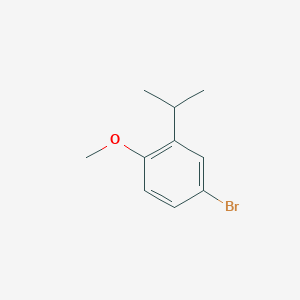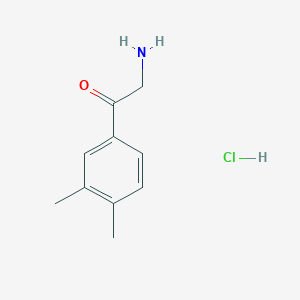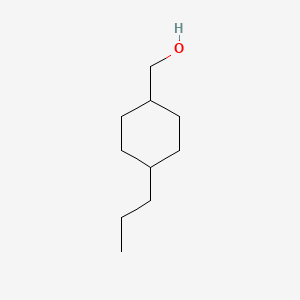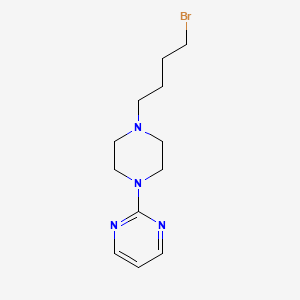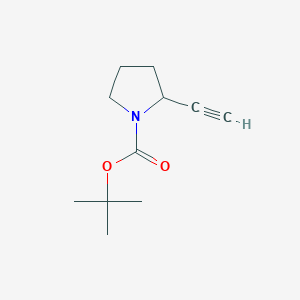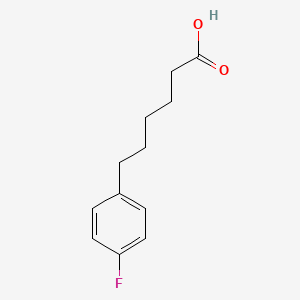![molecular formula C9H12O4S B1340666 Ethanol, 2-[4-(methylsulfonyl)phenoxy]- CAS No. 96939-96-7](/img/structure/B1340666.png)
Ethanol, 2-[4-(methylsulfonyl)phenoxy]-
概要
説明
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular weight of 251.28 g/mol, a melting point of 115-119°C, and a boiling point of 376.4°C at 760 mmHg. It is stable under normal conditions but can decompose when exposed to heat, light, and air.
準備方法
The synthesis of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents can vary, but the general process involves the coupling of a phenyl boronic acid derivative with an appropriate halide under the influence of a palladium catalyst.
化学反応の分析
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
科学的研究の応用
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: It shows potential as a dual antimicrobial and anti-inflammatory agent, making it a candidate for treating infections and inflammation simultaneously.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation . The compound’s ability to release nitric oxide (NO) also contributes to its anti-inflammatory effects by promoting vasodilation and inhibiting platelet aggregation .
類似化合物との比較
Ethanol, 2-[4-(methylsulfonyl)phenoxy]- can be compared to other similar compounds such as:
Phenoxyethanol: Used as an antiseptic and preservative.
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities. The uniqueness of Ethanol, 2-[4-(methylsulfonyl)phenoxy]- lies in its dual antimicrobial and anti-inflammatory properties, which make it a promising candidate for therapeutic applications.
特性
IUPAC Name |
2-(4-methylsulfonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJMACPXQCZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564740 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96939-96-7 | |
| Record name | 2-[4-(Methanesulfonyl)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



